Journal Name:Mass Spectrometry Reviews
Journal ISSN:0277-7037
IF:9.011
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1098-2787
Year of Origin:1982
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:34
Publishing Cycle:Bimonthly
OA or Not:Not
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-03 , DOI:
10.1021/acs.jctc.3c00237
Grand canonical ensemble (GCE) modeling of electrochemical interfaces, in which the electrochemical potential is converged to a preset constant, is essential for understanding electrochemistry and electrocatalysis at the electrodes. However, it requires developing efficient and robust algorithms to perform practical and effective GCE modeling with density functional theory (DFT) calculations. Herein, we developed an efficient and robust fully converged constant-potential (FCP) algorithm based on Newton’s method and a polynomial fitting to calculate the necessary derivative for DFT calculations. We demonstrated with the constant-potential geometry optimization and Born–Oppenheimer molecular dynamics (BOMD) calculations that our FCP algorithm is resistant to the numerical instability that plagues other algorithms, and it delivers efficient convergence to the preset electrochemical potential and renders accurate forces for updating the nuclear positions of an electronically open system, outperforming other algorithms. The implementation of our FCP algorithm enables flexibility in using various computational codes and versatility in performing advanced tasks including the constant-potential enhanced-sampling BOMD simulations that we showcased with the modeling of the electrochemical hydrogenation of CO, and it is thus expected to find a wide spectrum of applications in the modeling of chemistry at electrochemical interfaces.
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-03 , DOI:
10.1021/acs.jctc.3c00201
Molecular design requires systematic and broadly applicable methods to extract structure–property relationships. The focus of this study is on learning thermodynamic properties from molecular-liquid simulations. The methodology relies on an atomic representation originally developed for electronic properties: the Spectrum of London and Axilrod–Teller–Muto representation (SLATM). SLATM’s expansion in one-, two-, and three-body interactions makes it amenable to probing structural ordering in molecular liquids. We show that such representation encodes enough critical information to permit the learning of thermodynamic properties via linear methods. We demonstrate our approach on the preferential insertion of small solute molecules toward cardiolipin membranes and monitor selectivity against a similar lipid. Our analysis reveals simple, interpretable relationships between two- and three-body interactions and selectivity, identifies key interactions to build optimal prototypical solutes, and charts a two-dimensional projection that displays clearly separated basins. The methodology is generally applicable to a variety of thermodynamic properties.
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-14 , DOI:
10.1021/acs.jctc.3c00333
Relative alchemical binding free energy calculations are routinely used in drug discovery projects to optimize the affinity of small molecules for their drug targets. Alchemical methods can also be used to estimate the impact of amino acid mutations on protein:protein binding affinities, but these calculations can involve sampling challenges due to the complex networks of protein and water interactions frequently present in protein:protein interfaces. We investigate these challenges by extending a graphics processing unit (GPU)-accelerated open-source relative free energy calculation package (Perses) to predict the impact of amino acid mutations on protein:protein binding. Using the well-characterized model system barnase:barstar, we describe analyses for identifying and characterizing sampling problems in protein:protein relative free energy calculations. We find that mutations with sampling problems often involve charge-changes, and inadequate sampling can be attributed to slow degrees of freedom that are mutation-specific. We also explore the accuracy and efficiency of current state-of-the-art approaches─alchemical replica exchange and alchemical replica exchange with solute tempering─for overcoming relevant sampling problems. By employing sufficiently long simulations, we achieve accurate predictions (RMSE 1.61, 95% CI: [1.12, 2.11] kcal/mol), with 86% of estimates within 1 kcal/mol of the experimentally determined relative binding free energies and 100% of predictions correctly classifying the sign of the changes in binding free energies. Ultimately, we provide a model workflow for applying protein mutation free energy calculations to protein:protein complexes, and importantly, catalog the sampling challenges associated with these types of alchemical transformations. Our free open-source package (Perses) is based on OpenMM and is available at https://github.com/choderalab/perses.
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-04 , DOI:
10.1021/acs.jctc.3c00459
High-throughput first-principles calculations, based on solving the quantum mechanical many-body problem for hundreds of materials in parallel, have been successfully applied to advance many materials-based technologies, from batteries to hydrogen storage. However, this approach has not yet been adopted to systematically study solid–solid interfaces and their tribological properties. To this aim, we developed TribChem, an advanced software program based on the FireWorks platform, which is here presented and released. TribChem is constructed in a modular way, allowing for the separate calculation of bulk, surface, and interface properties. At present, the calculated interfacial properties include adhesion, shear strength, and charge redistribution. Further properties can be easily added due to the general structure of the main workflow. TribChem contains a high-level interface class to store/retrieve results from its own database and connect to public databases.
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.jctc.3c00275
Simulating the conformations and functions of biological macromolecules by using all-atom (AA) models is a challenging task due to expensive computational costs. One possible strategy to solve this problem is to develop hybrid all-atom and ultra-coarse-grained (AA/UCG) models of the biological macromolecules. In the AA/UCG scheme, the interest regions are described by AA models, while the other regions are described in the UCG representation. In this study, we develop the hybrid AA/UCG models and apply them to investigate the conformational changes of microtubule-bound tubulins. The simulation results of the hybrid models elucidated the mechanism of why the taxol molecules selectively bound microtubules but not tubulin dimers. In addition, we also explore the interactions of the microtubules and dyneins. Our study shows that the hybrid AA/UCG model has great application potential in studying the function of complex biological systems.
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-26 , DOI:
10.1021/acs.jctc.3c00191
Defining a theoretical model systematically delivering accurate ab initio predictions of the fluorescence quantum yields of organic dyes is highly desirable for designing improved fluorophores in a systematic rather than trial-and-error way. To this end, the first required step is to obtain reliable radiative rates (kr), as low kr typically precludes effective emission. In the present contribution, using a series of 10 substituted phenyls with known experimental kr, we analyze the impact of the computational protocol on the kr determined through the thermal vibration correlation function (TVCF) approach on the basis of time-dependent density functional theory (TD-DFT) calculations of the energies, structures, and vibrational parameters. Both the electronic structure (selected exchange–correlation functional, application or not of the Tamm–Dancoff approximation) and the vibronic parameters (line-shape formalism, coordinate system, potential energy surface model, and dipole expansion) are tackled. Considering all possible combinations yields more than 3500 cases, allowing to extract statistically-relevant information regarding the impact of each computational parameter on the magnitude of the estimated kr. It turns out that the selected vibronic model can have a significant impact on the computed kr, especially the potential energy surface model. This effect is of the same order of magnitude as the difference noted between B3LYP and CAM-B3LYP estimates. For the treated compounds, all evaluated functionals do deliver reasonable trends, fitting the experimental values.
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-17 , DOI:
10.1021/acs.jctc.3c00023
Patient symptom relief is often heavily influenced by the residence time of the inhibitor–target complex. For the human muscarinic receptor 3 (hMR3), tiotropium is a long-acting bronchodilator used in conditions such as asthma or chronic obstructive pulmonary disease (COPD). The mechanistic insights into this inhibitor remain unclear; specifically, the elucidation of the main factors determining the unbinding rates could help develop the next generation of antimuscarinic agents. Using our novel unbinding algorithm, we were able to investigate ligand dissociation from hMR3. The unbinding paths of tiotropium and two of its analogues, N-methylscopolamin and homatropine methylbromide, show a consistent qualitative mechanism and allow us to identify the structural bottleneck of the process. Furthermore, our machine learning-based analysis identified key roles of the ECL2/TM5 junction involved in the transition state. Additionally, our results point to relevant changes at the intracellular end of the TM6 helix leading to the ICL3 kinase domain, highlighting the closest residue L482. This residue is located right between two main protein binding sites involved in signal transduction for hMR3′s activation and regulation. We also highlight key pharmacophores of tiotropium that play determining roles in the unbinding kinetics and could aid toward drug design and lead optimization.
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-17 , DOI:
10.1021/acs.jctc.3c00421
This paper summarizes developments in the NWChem computational chemistry suite since the last major release (NWChem 7.0.0). Specifically, we focus on functionality, along with input blocks, that is accessible in the current stable release (NWChem 7.2.0) and in the “master” development branch, interfaces to quantum computing simulators, interfaces to external libraries, the NWChem github repository, and containerization of NWChem executable images. Some ongoing developments that will be available in the near future are also discussed.
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-25 , DOI:
10.1021/acs.jctc.3c00735
This article is part of the Machine Learning for Molecular Simulation special issue. With the emergence of generative pre-trained transformers and diffusion models, never has the impact of machine learning (ML) been so evident and topical for society. Indeed, as ChatGPT and Midjourney generate discussion and pique the curiosity of all, researchers across the physical sciences endeavor to ascertain the validity and power of ML algorithms in their respective subfields. While innovation drives translation of algorithms to the chemical realms and distribution of accessible, open-source software drives adoption, it is easier than ever to experiment with ML in molecular science. Now, challenges such as data limitations stand as potential gatekeepers to its proliferation. Nevertheless, in computational molecular science, for which “labeled” data can be generated with some reliability, the incorporation of ML into molecular simulations continues with a rapid and even accelerating pace. This special issue in the Journal of Chemical Theory and Computation brings together a group of experts at the frontiers of molecular simulation to explore and demonstrate how ML is advancing chemical theory and science. The issue features 37 articles from 166 authors on topics ranging from generating accurate potential energy surfaces and accelerating electronic structure and dynamics calculations to enabling collective variable extraction and dissecting complex structure–property relationships toward materials design; the ML techniques deployed are similarly varied, extending from simple deep neural networks (NNs) and graph-based generative modeling to nonlinear manifold-learning and variational committor-based NNs. Thus, the compendium of articles represents a snapshot of the current state of the field, with a set of topics that collectively illustrate the ubiquity and transformative potential of ML across chemical theory and computation. Obtaining highly accurate approximations of molecular potential energy surfaces (PESs) is now a relatively mature subfield in molecular simulation, and several works within the issue impressively showcase how ML facilitates effective physical modeling. Bull-Vulpe, Paesani, and co-workers present a generalization of the many-body energy (MB-nrg) framework for deriving accurate molecular potentials via a many-body decomposition of molecules into transferable and reusable components, paving the way toward many-body PESs with arbitrary quantum chemical accuracy (10.1021/acs.jctc.3c00154). Mondal, Panagiotopoulos, and co-workers report an active-learning strategy for deriving reactive deep neural network potentials that reproduce reaction kinetics and transport properties, using molten electrolytes as a case study (10.1021/acs.jctc.2c00816). Chen et al. illustrate a stunning example of transfer learning to generate ML-based PESs that achieve CCSD(T)- and AFQMC-level accuracy after fine-tuning on a mere 200 high-level samples (10.1021/acs.jctc.2c01203). Addressing a recurring “pain point” for ML across applications, Thaler, Doehner, and Zavadlav comparatively assess how to achieve robust and practical (aleatoric and epistemic) uncertainty quantification from MD simulations using NN potentials (10.1021/acs.jctc.2c01267). Yang et al. develop hybrid ML and physics-based potentials for lithiated graphite and apply them to reveal detailed atomistic mechanisms for intercalation and occupancy distributions (10.1021/acs.jctc.3c00050). Blücher, Müller, and Chmiela revisit data efficient kernel machines for force-field applications and demonstrate the construction of a preconditioner that enables superlinear convergence (10.1021/acs.jctc.2c01304). Wang, Maginn, and co-workers use ML surrogates to dramatically accelerate the force-field parametrization of hydrofluorocarbon molecules, a notoriously challenging class of molecules to model, saving months of simulation time and achieving state-of-the-art accuracy relative to experiments (10.1021/acs.jctc.3c00338). Zhang, Yang, and Gao provide a useful summary of ML-augmented molecular dynamics (MD) simulations throughout the field, providing a useful future perspective on where this field may be headed (10.1021/acs.jctc.3c00214). Thus, ML is enhancing the accuracy of MD simulations via a multitude of pathways, from accessing more accurate theoretical treatments to finding better models more quickly. The impact of ML is also transcending quantum chemistry and atomistic MD to advance efforts in multiscale and coarse-grained (CG) modeling, as illustrated by multiple articles in the issue. For example, Sahrmann, Voth, and co-workers introduce the variational derivative relative entropy minimization (VD-REM) ML approach to optimize virtual particle interactions, which are shown to be crucial for high-fidelity but low-resolution modeling of some biomolecules (10.1021/acs.jctc.2c01183). Izvekov and Rice develop the hierarchical agglomerative recursive coarse-graining (HARCG) method and reveal that general renormalization group transformations are valid for these models, enabling accurate low-resolution simulations (10.1021/acs.jctc.3c00128). Kato, Takada, and Fuchigami devise a new “particle smoother” method to tackle the problem of asynchronous data measurement during high-speed atomic force microscopy, leveraging CG molecular dynamics (MD) trajectories of a nucleosome to produce synthetic data with known ground truths and provide guidance on appropriate implementation details, such as resampling frequency (10.1021/acs.jctc.2c01268). Sun, Kadupitiya, and Jadhao critically examine the compromise of ML model accuracy versus the cost of data acquisition when leveraging ML models as surrogates for expensive MD simulations, presenting straightforward metrics for surrogate performance and showcasing their approach for predicting CG electrolyte distributions (10.1021/acs.jctc.2c01282). As rigorous CG simulation continues to be challenged by issues of practicality and needs of higher accuracy, these articles highlight that developments are underway to meet requisite demands. Routine access to high-quality electronic structure calculations is a tantalizing prospect that would be highly valued across subfields of molecular simulations, and the present issue possesses multiple exciting contributions that bring the prospect closer to reality. To address data limitations associated with atom-centered models, Grisafi, Ceriotti, and co-workers devise a gradient-based method that learns the electron density of molecules over small training sets but nonetheless predicts ground-state total energies to within chemical accuracy (10.1021/acs.jctc.2c00850). Chen, Car, and co-workers develop a quantum Monte Carlo approach that utilizes a NN structure for the variational ansatz, identifying imaginary-time propagators that approach the ground state in a short projection time and circumventing the “sign problem” (10.1021/acs.jctc.3c00038). Kirschbaum, Noé, and colleagues introduce the ND5k data set, consisting of 5089 diamondoid and nanodiamond structures and their associated frontier orbital energies obtained from DFT, and utilize an equivariant message passing NN to derive qualitative design principles for photocatalysis (10.1021/acs.jctc.2c01275). Holm and Martínez show how graph NN and ensemble learning can correct for errors associated with using finite basis sets, illustrating impressive generalization from single molecules to complexes (10.1021/acs.jctc.2c01298). ML approaches have also begun to address the treatment of quantum dynamics, with Truhlar et al. presenting a NN-based diabatization method at the level of complete-active-space second-order perturbation theory to simulate thermal energy transfer in O + O2 collisions (10.1021/acs.jctc.3c00517). Collectively, these works illustrate how ML promises to extend the reach and impact of high-quality electronic structure theory. The desire to extract transferable chemical knowledge is at the heart of molecular simulation, and several works in the issue illustrate how ML is emerging to powerfully aid human intuition in chemically complex and high-dimensional systems. Donkor et al. utilize the concept of “Information Imbalance” to illustrate how chemically inspired structural descriptors (e.g., orientational tetrahedral order, number of hydrogen bonds) possess distinct information content compared to those derived from Smooth Overlap of Atomic Positions for characterization of local water structure, suggesting a complementarity and a general need for sensitivity analysis in future work (10.1021/acs.jctc.2c01205). Sasmal, McCullagh, and Hocky illustrate in the context of protein folding how simple atomic positions (rather than a set of internal coordinates) in stable states can be processed with Linear Discriminant Analysis to produce natural reaction coordinates for enhanced sampling (10.1021/acs.jctc.3c00051). Chen, Roux, and Chipot compare variational committor-based NNs to state-free reversible VAMPnets for data-driven discovery of reaction coordinates in a series of case studies, finding striking resemblance but also noting prospective advantages that can be duly considered by researchers (10.1021/acs.jctc.3c00028). Topel, Ferguson, and co-workers use Single-molecule TAkens Reconstruction (STAR) to learn the transformation between atomic coordinates and intramolecular distances, as accessible through single-molecule Förster resonance energy transfer, allowing reconstruction of atomistic trajectories from time-series data, highlighting the potential for analysis of experimental data on polymer chains and proteins (10.1021/acs.jctc.2c00920). Qiu and Huang use variational autoencoders to learn the spatial distributions of kinetic pathways derived from Markov state modeling and transition path theory and subsequently perform clustering within the latent space to efficiently classify dominant kinetic pathways underlying complex configurational changes (10.1021/acs.jctc.3c00318). Altogether these advances in collective-variable discovery and information extraction illustrate the valuable role of ML for unveiling complex molecular phenomena across spatiotemporal scales. A substantial portion of this collection also conveys the pervasive adoption and impact of ML in the field of biomolecular simulation. Leveraging field maturity and state-of-the-art, Meller, Bowman, and co-workers utilize AlphaFold to accelerate the discovery of cryptic pockets, which can be further explored and understood via more computationally intensive simulations and Markov state modeling (10.1021/acs.jctc.2c01189). Many other papers aim to resolve challenges associated with the complex conformational landscape spanned by biomolecules. Li, Head-Gordon, and co-workers develop a ML algorithm (Int2Cart) that predicts bond lengths and angles from backbone torsion angles and residue types in a protein, improving protein structure reconstruction and even rebuilding the conformational ensemble of an intrinsically disordered protein (IDP) (10.1021/acs.jctc.2c01270). Using very different methods but also addressing complexities of IDPs, Appadurai et al. employ t-distributed stochastic neighbor embedding to generate homogeneous clusters of IDP conformations from the full conformational ensemble, improving interpretability of these highly complex and heterogeneous systems (10.1021/acs.jctc.3c00224). Kleiman and Shukla combine a variational approach for Markov processes (VAMP) with active learning (MaxEnt VAMPNet) for faster exploration of conformational landscapes and illustrate application to two test systems (10.1021/acs.jctc.3c00040). The StrEAMM (Structural Ensembles Achieved by Molecular Dynamics and Machine Learning) method, as presented by Hui, Lin, and co-workers, combines MD and ML, demonstrates the utility of machine learning to learn complex nonlinear interactions to predict structural ensembles of cyclic peptides with larger peptides outpacing the predictive capacity of simple linear models (10.1021/acs.jctc.3c00154). The letter by Vani, Tiwary, and colleagues proposes AlphaFold2-RAVE, which enhances single-structure predictions from AlphaFold2 by generating Boltzmann-ranked ensembles through ML-augmented MD, to yield a more comprehensive understanding of conformational diversity in proteins (10.1021/acs.jctc.3c00290). These contributions featuring state-of-the-art ML tools and biomolecular simulations paint a bright future for the subfield and can broadly motivate the molecular simulation community. ML has also bolstered efforts in chemical design by the simulation community, with multiple examples in the collection leveraging experimental data, considering screening/ranking workflows, or contending with data scarcity. To tackle the challenges of identifying potent compounds for Parkinson’s disease, Horne, Vendruscolo, and co-workers combine generative modeling and reinforcement learning to identify small molecules that might feasibly disrupt α-synuclein oligomer production (10.1021/acs.jctc.2c01303). Ramírez-Palacios and Marrink couple feature injection from pre-trained models and graph convolutional NNs to predict the binding energy of substrates to enzyme variants with high accuracy, setting the stage for workflows that might leverage high-throughput screening of variants over an exceptionally large combinatorial space (10.1021/acs.jctc.2c01227). Shi, Snurr, and co-workers achieve accurate and transferable predictions of adsorption across different families of amorphous nanoporous materials by introducing physically motivated featurization strategy for adsorbents (10.1021/acs.jctc.2c00798). In a different materials system, Mohr, van der Mast, and Bereau utilize the Spectrum of London and Axilrod–Teller–Muto representations to identify key interactions for designing solutes with binding selectivity toward specific membranes, with implications for other properties and material systems (10.1021/acs.jctc.3c00201). Kilgour and Tuckerman explore computationally efficient geometric deep learning techniques to achieve state-of-the-art predictive accuracy across the Cambridge Structure Database, yielding a promising avenue to reduce large spaces and rank-order candidates (10.1021/acs.jctc.3c00031). Meanwhile, Shi, Whitmer, and co-workers showcase the efficacy and advantages of transfer learning in predicting adhesion of polymers to patterned surfaces but with broader implications for soft matter prediction tasks, which are often plagued by data scarcity and require methods innovation to accelerate design (10.1021/acs.jctc.2c01314). Hung, Tsai, and co-workers develop a SchNET modification capable of predicting solvent-dependent absorption and emission energies of organic molecules to within less than 0.1 eV (10.1021/acs.jctc.3c00054). Studying implications of chirality in macrocycle-based hosts, Fu et al. construct a gradient boosting regression model based on MD-sampled conformations and quantum chemical calculations that displays good generalizability to diverse guest molecules as confirmed by experimental circular dichroism measurements (10.1021/acs.jctc.2c01265). Yue and Li employ an ensemble of explainable AI models to perform high-throughput screenings of mechanical resiliency in polyimides, validating their screening with explicit MD simulations of the predicted chemistries (10.1021/acs.jctc.3c00131). These works combine to illustrate how ML-based approaches will complement and evolve predictive molecular science, such that the community will continue to make meaningful connections with experiment. Overall, the articles comprising this collection supply methodological developments and pathways toward generating new chemical insights that illustrate the growing utility of ML within the molecular simulation community. The field has significantly progressed and expanded from even a short decade ago, when applications of ML in chemistry were growing out of nascency. Presuming that developments in ML for molecular simulation parallel those across society in general, then we could be at an inflection point that transforms the foundations of what it means to learn and perform molecular simulation. Indeed, there may be no need for a future dedicated Special Issue for Machine Learning for Molecular Simulation as the widespread integration and acceptance of ML continues, but in turn, the future for molecular simulation will be as bright as ever. The guest editors thank all of the authors for their contributions. The guest editors are also grateful to the journal editors and staff who supported and assisted the preparation of this special issue. This article has not yet been cited by other publications.
Mass Spectrometry Reviews ( IF 9.011 ) Pub Date: 2023-07-20 , DOI:
10.1021/acs.jctc.2c01306
We present a novel method for the automatic detection of pockets on protein molecular surfaces. The algorithm is based on an ad hoc hierarchical clustering of virtual probe spheres obtained from the geometrical primitives used by the NanoShaper software to build the solvent-excluded molecular surface. The final ranking of putative pockets is based on the Isolation Forest method, an unsupervised learning approach originally developed for anomaly detection. A detailed importance analysis of pocket features provides insight into which geometrical (clustering) and chemical (amino acidic composition) properties characterize a good binding site. The method also provides a segmentation of pockets into smaller subpockets. We prove that subpockets are a convenient representation to pinpoint the binding site with great precision. SiteFerret is outstanding in its versatility, accurately predicting a wide range of binding sites, from those binding small molecules to those binding peptides, including difficult shallow sites.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学1区 | SPECTROSCOPY 光谱学1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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3.00 | 112 | Science Citation Index Science Citation Index Expanded | Not |
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